N-(4-methylphenyl)carbamic acid (cyclopentylideneamino) ester
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Overview
Description
N-(4-methylphenyl)carbamic acid (cyclopentylideneamino) ester is a member of toluenes.
Scientific Research Applications
Pharmacological Action Analogs : N-(4-methylphenyl)carbamic acid esters and similar compounds have been studied for their physostigmine-like action, including effects on intestinal peristalsis and miotic activity. These compounds demonstrate varying degrees of pharmacological activity based on their molecular structure (Aeschlimann & Reinert, 1931).
FAAH Inhibitors and Stability Studies : These esters have been investigated as fatty acid amide hydrolase (FAAH) inhibitors. Studies have examined the relationship between the structure of these compounds and their chemical and biological stability, highlighting the influence of electrophilicity and hydrophilic groups on their stability and FAAH inhibitory potency (Vacondio et al., 2009).
Enantioselective Preparation of Dihydropyrimidones : Research has been conducted on the enantioselective preparation of dihydropyrimidones using carbamic acid esters. This study sheds light on the utility of these compounds in the synthesis of chiral compounds, emphasizing their relevance in stereochemical configurations (Goss et al., 2009).
Lipase Inhibition Studies : Investigations have been conducted on the inhibition of lipolytic enzymes by carbamic acid esters. Such studies have implications for understanding the biochemical pathways and potential therapeutic applications of these compounds (Wallach & Ko, 1963).
Chemical Agents for Plant Protection : Derivatives of carbamic acid, including esters, have been used as chemical agents in plant protection. Their structure-activity relationships and metabolism in living organisms have been a subject of research, especially in the context of insecticidal, herbicidal, and fungicidal properties (Melnikov, 1971).
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(cyclopentylideneamino) N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-10-6-8-11(9-7-10)14-13(16)17-15-12-4-2-3-5-12/h6-9H,2-5H2,1H3,(H,14,16) |
InChI Key |
HVOYKTIJNJWOGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)ON=C2CCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=C2CCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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